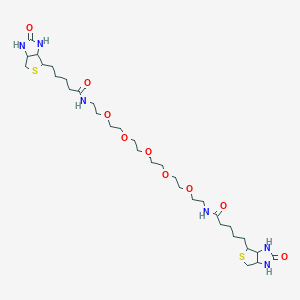
Amsonic acid
Descripción general
Descripción
4,4’-Diaminostilbene-2,2’-disulphonic acid is an organic compound with the formula (H₂NC₆H₃SO₃H)₂C₂H₂. It is a white, water-soluble solid that is structurally a derivative of trans-stilbene, containing amino and sulfonic acid functional groups on each of the two phenyl rings . This compound is widely used as an optical brightener in laundry detergents .
Métodos De Preparación
4,4’-Diaminostilbene-2,2’-disulphonic acid is typically synthesized by the reduction of 4,4’-dinitro-2,2’-stilbenedisulfonic acid with iron powder . Another method involves the use of potassium hydroxide, p-nitrotoluene ortho sulfonic acid, diethylene glycol, and hydrazine hydrate . Industrial production methods often involve similar reduction processes, ensuring high purity and yield.
Análisis De Reacciones Químicas
4,4’-Diaminostilbene-2,2’-disulphonic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4,4’-dinitrostilbene-2,2’-disulfonic acid.
Substitution: It can participate in substitution reactions, where the amino groups can be replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Common reagents used in these reactions include iron powder for reduction and sodium hypochlorite for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-Diaminostilbene-2,2’-disulphonic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,4’-Diaminostilbene-2,2’-disulphonic acid involves its interaction with various molecular targets and pathways. The compound’s amino and sulfonic acid groups allow it to bind to specific sites, influencing the optical properties of materials it is applied to . Its weak estrogenic properties are thought to be due to its structural similarity to diethylstilbestrol .
Comparación Con Compuestos Similares
4,4’-Diaminostilbene-2,2’-disulphonic acid is unique due to its specific combination of amino and sulfonic acid groups on a stilbene backbone. Similar compounds include:
4,4’-Dinitrostilbene-2,2’-disulfonic acid: Used as an intermediate in the synthesis of 4,4’-Diaminostilbene-2,2’-disulphonic acid.
4,4’-Bis(2-benzoxazolyl)stilbene: Another optical brightener with different functional groups.
4,4’-Diamino-5,5’-dimethyl-2,2’-biphenyldisulfonic acid: A structurally related compound with additional methyl groups.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Propiedades
IUPAC Name |
5-amino-2-[2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJHVSOVQBJEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024926 | |
| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-11-8 | |
| Record name | Diaminostilbenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-diaminostilbene-2,2'-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![potassium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7796640.png)
![1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7796647.png)
![2-sulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7796653.png)
![5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7796659.png)



![(4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone](/img/structure/B7796690.png)
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B7796694.png)
